molecular formula C19H28N4O4S B486120 N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide CAS No. 825607-31-6

N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B486120
CAS No.: 825607-31-6
M. Wt: 408.5g/mol
InChI Key: PJVJDRDZFMQFTO-UHFFFAOYSA-N
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Description

N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide: is a complex organic compound that features a combination of azepane, piperazine, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Piperazine Derivative Synthesis: Piperazine derivatives are synthesized through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Engineering: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups are key to its binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

  • N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)propionamide
  • N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)butyramide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Biological Activity

N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, a compound featuring a piperazine moiety and a sulfonamide linkage, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16H22N4O3S
  • Molecular Weight : 366.44 g/mol
  • IUPAC Name : this compound

This structure incorporates functional groups that contribute to its biological activity, particularly the sulfonamide and piperazine components.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis, which is crucial for bacterial growth.

Inhibition of Enzymatic Activity

One notable area of interest is the compound's potential as an inhibitor of carbonic anhydrase (CA). Studies have demonstrated that certain sulfonamide derivatives can selectively inhibit CA II, which plays a vital role in maintaining acid-base balance in tissues. This inhibition has implications for treating conditions such as glaucoma and epilepsy.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Research on related compounds indicates that they can mitigate oxidative stress in neuronal cells, thereby offering protective effects against neurodegenerative diseases.

Antithrombotic Properties

Some studies have highlighted the antithrombotic potential of piperazine-containing compounds. The ability to inhibit factors involved in thrombus formation could position this compound as a candidate for cardiovascular therapies.

Study 1: Antimicrobial Efficacy

In a recent study published in Antimicrobial Agents and Chemotherapy, derivatives of sulfonamide were tested against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one derivative closely related to our compound, suggesting significant antimicrobial activity .

Study 2: Carbonic Anhydrase Inhibition

A study focusing on carbonic anhydrase inhibitors reported that a similar piperazine-sulfonamide compound exhibited IC50 values in the nanomolar range against CA II. This underscores the potential for therapeutic applications in managing conditions like glaucoma .

Study 3: Neuroprotection in Cell Models

Research conducted on neuronal cell lines demonstrated that treatment with related piperazine derivatives reduced apoptosis induced by oxidative stress. The protective effect was attributed to the modulation of intracellular calcium levels and reactive oxygen species .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/MIC ValuesReference
AntimicrobialSulfonamide derivativeMIC = 12.5 µg/mL
Carbonic Anhydrase InhibitionPiperazine-sulfonamideIC50 = 50 nM
NeuroprotectivePiperazine derivativeNot specified

Properties

IUPAC Name

N-[4-[4-(azepane-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-16(24)20-17-6-8-18(9-7-17)28(26,27)23-14-12-22(13-15-23)19(25)21-10-4-2-3-5-11-21/h6-9H,2-5,10-15H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJDRDZFMQFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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